2-Fluoro-5-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related halogenated benzoic acids often involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid, a close analogue, demonstrates a typical approach involving the protection of carboxyl groups, diazotization, iodosubstitution, and deprotection steps. This process is characterized by its efficiency, low production costs, and scalability, making it suitable for commercial-scale production (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Molecular Structure Analysis
The molecular structure of 2-fluoro-5-iodobenzoic acid and its derivatives is key to understanding their chemical behavior. For example, lanthanide complexes constructed from 2-fluorobenzoic acid exhibit interesting supramolecular structures and spectroscopic properties, highlighting the influence of fluorine in complex formation and stability (Dan-Dan Du, N. Ren, & Jianjun Zhang, 2021).
Chemical Reactions and Properties
2-Fluoro-5-iodobenzoic acid's reactivity is profoundly affected by its halogen substituents. The presence of fluorine and iodine allows for various chemical transformations, such as nucleophilic fluorination techniques to synthesize fluorobenzoic acids, showcasing the compound's versatility in organic synthesis (V. Zhdankin et al., 2022).
Scientific Research Applications
Synthesis and Manufacturing Advancements
- Zhao Haoyu et al. (2010) outlined the synthesis of 2-fluoro-6-iodobenzoic acid, a compound closely related to 2-fluoro-5-iodobenzoic acid. They achieved a high purity (99.819%) and yield (54.51%), highlighting the compound's potential for efficient and scalable production in commercial applications (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Chemical Properties and Reactivity
- A study by Rausis & Schlosser (2002) discussed the reactivity of various fluoroarenes, including 2-fluoro-6-iodobenzoic acid. This research contributes to understanding the chemical behavior of fluoroarenes, which is essential for developing new compounds and reactions involving 2-fluoro-5-iodobenzoic acid (Rausis & Schlosser, 2002).
Thermodynamic Studies
- Chirico et al. (2017) conducted a critical evaluation of the thermodynamic properties of halobenzoic acids, including fluoro- and iodobenzoic acids. This research is crucial for understanding the physical properties and stability of compounds like 2-fluoro-5-iodobenzoic acid under various conditions (Chirico et al., 2017).
Application in Metal-Organic Frameworks
- Juan P Vizuet et al. (2021) explored the use of 2-fluorobenzoic acid in the synthesis of metal-organic frameworks (MOFs), suggesting potential applications for 2-fluoro-5-iodobenzoic acid in the development of advanced materials (Juan P Vizuet et al., 2021).
Biodegradation Studies
- Research by Boersma et al. (2004) on the biodegradation of fluoroarenes, including 2- and 4-fluorobenzoates, provides insights into the environmental impact and degradation pathways of fluoro-substituted compounds, which can be relevant for understanding the behavior of 2-fluoro-5-iodobenzoic acid (Boersma et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJHBNTHVHALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381195 | |
Record name | 2-Fluoro-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzoic acid | |
CAS RN |
124700-41-0 | |
Record name | 2-Fluoro-5-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124700-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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